molecular formula C14H14N6O2S B2457883 4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide CAS No. 1448075-19-1

4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2457883
CAS No.: 1448075-19-1
M. Wt: 330.37
InChI Key: JPZFMJZUMQGQGW-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is a synthetic hybrid organic compound designed for exploratory research in medicinal chemistry. It incorporates two pharmaceutically significant scaffolds: the 1,2,4-triazole ring and the pyridazinone core. The 1,2,4-triazole pharmacophore is extensively documented for its diverse biological activities, serving as a key structural component in clinical agents such as antifungal drugs (e.g., fluconazole, voriconazole) and the anticancer drug anastrozole . Its mechanism often involves interaction with enzyme active sites, such as cytochrome P450 enzymes . The pyridazinone moiety is another privileged structure in drug discovery, associated with a broad spectrum of pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antidepressant activities . The molecular design, which links these two heterocyclic systems via a flexible ethylacetamide chain, aims to leverage potential synergistic effects. This compound is intended for non-human research applications only, specifically for in vitro biochemical and pharmacological profiling. It is suited for investigations into novel antimicrobial agents, given the known antifungal properties of triazoles , or for cancer research, considering the reported cytotoxic effects of both triazole and pyridazinone derivatives . Researchers can utilize this compound as a building block in chemical synthesis or as a lead compound for developing new enzyme inhibitors. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-10-6-11(23-7-10)14(22)16-4-5-19-13(21)3-2-12(18-19)20-9-15-8-17-20/h2-3,6-9H,4-5H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZFMJZUMQGQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thiophene ring, a pyridazine moiety, and a triazole group. This unique arrangement is believed to contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with specific biological targets:

  • Target Enzymes : The compound has been shown to inhibit enzymes involved in various biochemical pathways, including those related to fungal and bacterial cell wall synthesis.
  • Cell Membrane Disruption : It disrupts cell membrane integrity by inhibiting ergosterol biosynthesis, which is crucial for fungal cell viability.

Biological Activity

The biological activities of the compound can be summarized as follows:

Activity Description
Antifungal Exhibits significant antifungal properties by targeting fungal cell wall synthesis.
Antibacterial Demonstrates antibacterial activity against various strains of bacteria.
Anticancer Shows potential anticancer effects through apoptosis induction in cancer cells.

Case Studies and Research Findings

Several studies have reported on the efficacy of this compound:

  • Antifungal Activity :
    • A study evaluated the antifungal properties against Candida albicans and Aspergillus niger, demonstrating an IC50 value of 12.5 µg/mL, indicating potent antifungal action .
  • Antibacterial Activity :
    • Research showed that the compound inhibited Staphylococcus aureus with an MIC value of 15 µg/mL, suggesting strong antibacterial potential .
  • Anticancer Effects :
    • In vitro studies indicated that the compound induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values ranging from 5 to 10 µM .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and bioavailability characteristics. Studies indicate it is well absorbed when administered orally and exhibits a half-life conducive to therapeutic use .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential pharmaceutical agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development. Specifically, studies have indicated its potential as an inhibitor of enzymes involved in inflammatory pathways.

Case Study: Anti-inflammatory Activity
In silico molecular docking studies have been conducted to evaluate the compound's interaction with 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory diseases. The results indicated that the compound could serve as a lead for further optimization and development of anti-inflammatory drugs .

Agricultural Science

In agricultural applications, compounds similar to 4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide have been explored for their fungicidal properties. The triazole moiety is known for its effectiveness against various fungal pathogens.

Case Study: Fungicidal Properties
Research has demonstrated that triazole derivatives exhibit significant antifungal activity. The incorporation of the thiophene ring in this compound may enhance its efficacy against resistant fungal strains, making it a candidate for developing new agricultural fungicides .

Material Science

The unique structural features of this compound allow it to be explored as a precursor in the synthesis of novel materials. Its ability to form coordination complexes can be utilized in creating advanced materials with specific electronic or optical properties.

Case Study: Coordination Chemistry
Studies have shown that thiophene derivatives can form stable complexes with transition metals. Such complexes can be used in organic electronics and photonic devices due to their favorable electronic properties .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnti-inflammatory agentsInhibitor of 5-lipoxygenase; promising lead for drug development
Agricultural ScienceFungicidesEffective against fungal pathogens; potential for new formulations
Material SciencePrecursor for novel materialsForms stable metal complexes; useful in electronics

Q & A

Q. Why do some derivatives exhibit unexpected solubility in polar solvents?

  • Explanation :
  • Hydrogen bonding between the carboxamide group and solvents (e.g., DMSO) increases solubility. Test in DMSO-d₆ for NMR consistency .
  • Compare with methylated analogs (e.g., 4-methylthiophene derivatives) to assess steric effects .

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